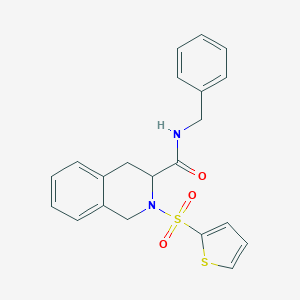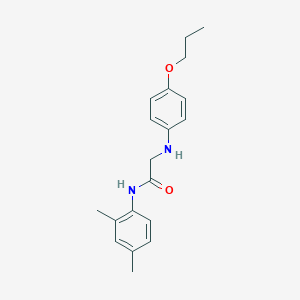![molecular formula C25H22F3N5O4S B284890 Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves the inhibition of specific enzymes involved in various cellular processes. In cancer cells, it has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. In infectious disease research, it has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and viral replication. In neuroscience research, it has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in neuroinflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate depend on the specific cellular processes and enzymes that are targeted. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In infectious disease research, it has been shown to inhibit the growth and replication of certain bacteria and viruses. In neuroscience research, it has been shown to have neuroprotective effects and to reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments include its high potency and specificity for certain enzymes, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. These include further studies on its mechanisms of action and its potential applications in various fields, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for enhanced efficacy.
Méthodes De Synthèse
The synthesis of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves several steps. The starting materials are 4-amino-3-nitrobenzoic acid, 2,4,6-trimethylpyrimidine, and 8-trifluoromethyl-3-quinolinecarboxylic acid. The reaction involves the reduction of the nitro group, followed by the coupling of the resulting amine with the pyrimidine and the quinoline carboxylic acid. The final product is obtained by esterification of the carboxylic acid with ethanol.
Applications De Recherche Scientifique
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been studied for its potential applications in various fields such as cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In infectious disease research, it has been shown to have antimicrobial properties against certain bacteria and viruses. In neuroscience research, it has been studied for its potential as a neuroprotective agent.
Propriétés
Formule moléculaire |
C25H22F3N5O4S |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
ethyl 4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C25H22F3N5O4S/c1-4-37-23(34)19-13-29-22-18(6-5-7-20(22)25(26,27)28)21(19)32-16-8-10-17(11-9-16)38(35,36)33-24-30-14(2)12-15(3)31-24/h5-13H,4H2,1-3H3,(H,29,32)(H,30,31,33) |
Clé InChI |
IICFLDFPWAWDRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)

